molecular formula C23H26N4O2 B2809918 2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2178770-96-0

2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2809918
CAS RN: 2178770-96-0
M. Wt: 390.487
InChI Key: DSKTUQZCVMCCRF-UHFFFAOYSA-N
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Description

The compound contains an indole group, a piperidine ring, and a hexahydrocinnolinone group. Indole is a heterocyclic compound that is a part of many biologically active compounds . Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole group is aromatic, and the piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The indole group, for example, can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, indole is a crystalline solid , and the properties of the compound could also be influenced by the piperidine and hexahydrocinnolinone groups .

Scientific Research Applications

Synthesis and Configuration Analysis

  • Król et al. (2022) conducted a study on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, which are closely related to the compound . They utilized a process involving N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, revealing insights into the molecular structure and configuration of such compounds through systematic studies, including X-ray crystallography (Król et al., 2022).

Serotonin Receptor Affinity Studies

  • Research by Andersen et al. (1992) on substituted 3-(4-fluorophenyl)-1H-indoles, which structurally resemble the compound of interest, showed significant findings regarding serotonin 5-HT2 receptor affinity. This study is relevant for understanding the interaction of similar compounds with serotonin receptors, a key aspect in drug development for neurological disorders (Andersen et al., 1992).

Anti-Tumor and Anti-Inflammatory Properties

  • Girgis (2009) investigated compounds structurally similar to the query compound, focusing on their anti-tumor and anti-inflammatory properties. This research highlights the potential therapeutic applications of such compounds in oncology and inflammation treatment (Girgis, 2009).

Alkaloid Synthesis

  • Natsume (1986) explored the synthesis of alkaloids containing a piperidine ring, providing valuable insights into the chemical processes and potential applications of compounds like the one in the field of alkaloid synthesis (Natsume, 1986).

Dual Inhibitor Potential

  • Bautista-Aguilera et al. (2014) reported on the design and synthesis of new indole derivatives, including those with piperidine rings, as dual inhibitors for cholinesterase and monoamine oxidase. This study is relevant for understanding the potential use of similar compounds in treating neurodegenerative disorders (Bautista-Aguilera et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of indole derivatives , this compound could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-22-14-18-3-1-2-4-20(18)25-27(22)15-16-8-11-26(12-9-16)23(29)19-6-5-17-7-10-24-21(17)13-19/h5-7,10,13-14,16,24H,1-4,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKTUQZCVMCCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

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